1-[[(2-Methyl-1-oxopropyl)amino]methyl]cyclohexaneacetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-(((2-Methyl-1-oxopropyl)amino)methyl)cyclohexaneacetic acid involves several steps. One common method includes the reaction of cyclohexaneacetic acid with 2-methyl-1-oxopropylamine under specific conditions to form the desired product . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Analyse Chemischer Reaktionen
1-(((2-Methyl-1-oxopropyl)amino)methyl)cyclohexaneacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(((2-Methyl-1-oxopropyl)amino)methyl)cyclohexaneacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Wirkmechanismus
The mechanism of action of 1-(((2-Methyl-1-oxopropyl)amino)methyl)cyclohexaneacetic acid involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. This modulation can result in various pharmacological effects, such as anti-inflammatory or neuroprotective actions .
Vergleich Mit ähnlichen Verbindungen
1-(((2-Methyl-1-oxopropyl)amino)methyl)cyclohexaneacetic acid can be compared with similar compounds such as gabapentin and pregabalin. While all these compounds share structural similarities, 1-(((2-Methyl-1-oxopropyl)amino)methyl)cyclohexaneacetic acid is unique due to its specific functional groups and molecular configuration
Conclusion
1-(((2-Methyl-1-oxopropyl)amino)methyl)cyclohexaneacetic acid is a compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
1281568-83-9 |
---|---|
Molekularformel |
C13H23NO3 |
Molekulargewicht |
241.33 g/mol |
IUPAC-Name |
2-[1-[(2-methylpropanoylamino)methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C13H23NO3/c1-10(2)12(17)14-9-13(8-11(15)16)6-4-3-5-7-13/h10H,3-9H2,1-2H3,(H,14,17)(H,15,16) |
InChI-Schlüssel |
BIFNREJZYCIQIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)NCC1(CCCCC1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.